molecular formula C16H13Cl2N5O B11313213 N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11313213
M. Wt: 362.2 g/mol
InChI Key: XFKSJDWGQCRRNU-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, ethyl, tetrazolyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenylethylamine with 3-(1H-tetrazol-1-yl)benzoic acid under dehydrating conditions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the tetrazolyl and benzamide groups contribute to its potential bioactivity and versatility in synthetic applications.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24)

InChI Key

XFKSJDWGQCRRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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